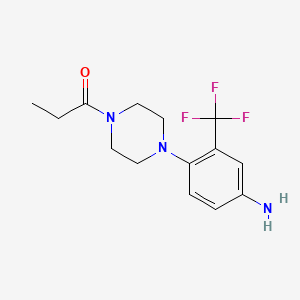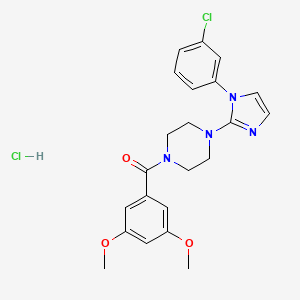
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of imidazole, piperazine, and methanone groups, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Chlorophenyl Group: The 3-chlorophenyl group is introduced via a nucleophilic substitution reaction, often using 3-chlorobenzyl chloride and a suitable base.
Formation of the Piperazine Ring: Piperazine can be synthesized by reacting ethylenediamine with diethylene glycol.
Coupling Reactions: The imidazole and piperazine rings are coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction using 3,5-dimethoxybenzoyl chloride and an aluminum chloride catalyst.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group or the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole or chlorophenyl derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is studied for its potential as a pharmacological agent. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various applications.
作用机制
The mechanism of action of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone
- (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanol
Uniqueness
Compared to similar compounds, (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,5-dimethoxyphenyl)methanone hydrochloride is unique due to its specific combination of functional groups. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.ClH/c1-29-19-12-16(13-20(15-19)30-2)21(28)25-8-10-26(11-9-25)22-24-6-7-27(22)18-5-3-4-17(23)14-18;/h3-7,12-15H,8-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEYHCVIKPSLIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![METHYL 4-{[(PHENYLCARBAMOYL)AMINO]METHYL}PIPERIDINE-1-CARBOXYLATE](/img/structure/B2999834.png)


![4-{[Cyano(3-ethylphenyl)amino]methyl}-3-nitrobenzamide](/img/structure/B2999839.png)
![N-(4-chlorophenyl)-2-[2,3-dioxo-4-[2-(4-sulfamoylphenyl)ethyl]pyrazin-1-yl]acetamide](/img/new.no-structure.jpg)
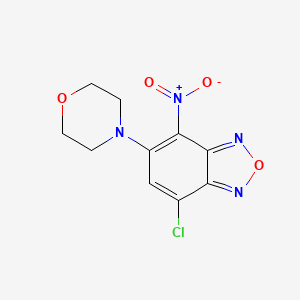
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2999844.png)
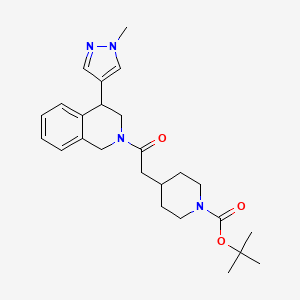
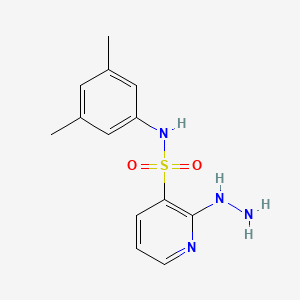
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2999849.png)
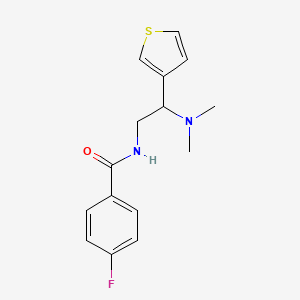
![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2999855.png)
